molecular formula C15H25N B8308307 N-(2-phenylethyl)heptan-1-amine

N-(2-phenylethyl)heptan-1-amine

Cat. No.: B8308307
M. Wt: 219.37 g/mol
InChI Key: ZEFGKRMWGUVWRW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)heptan-1-amine is a synthetic organic amine compound of significant interest in chemical and pharmaceutical research. With a molecular formula of C15H25N and an average mass of 219.37 g/mol , this molecule features a heptylamine chain linked to a phenethyl group, a structural motif seen in compounds with various biological activities. As a secondary amine, its properties are influenced by molecular interactions and structural composition, similar to other compounds in its class . This structure suggests potential as a key intermediate or building block in medicinal chemistry, particularly for the exploration of new active substances. Research into structurally similar phenylalkylamines indicates potential applications in central nervous system (CNS) studies and cardiovascular research, as some analogs have been investigated for anti-arrhythmic properties . Furthermore, certain tertiary hydrocarbyl amines are studied as additive components in fuel technology to reduce fouling in engines . Researchers value this compound for developing synthetic methodologies and investigating structure-activity relationships (SAR). This compound is provided for research use only and is strictly not intended for human or veterinary diagnosis or any form of personal use.

Properties

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

N-(2-phenylethyl)heptan-1-amine

InChI

InChI=1S/C15H25N/c1-2-3-4-5-9-13-16-14-12-15-10-7-6-8-11-15/h6-8,10-11,16H,2-5,9,12-14H2,1H3

InChI Key

ZEFGKRMWGUVWRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Stoichiometry: Heptanal (1.0 equiv), phenethylamine (1.2 equiv), sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).

  • Solvent System: Methanol (MeOH) with catalytic acetic acid (AcOH) to stabilize the imine intermediate.

  • Temperature and Duration: Room temperature (25°C) for 12–24 hours under nitrogen atmosphere.

  • Workup: Extraction with dichloromethane (DCM), neutralization with aqueous NaHCO₃, and purification via silica gel chromatography.

Yield: 65–75% (estimated from analogous reactions).

Mechanistic Insight:
The acidic environment protonates the carbonyl oxygen of heptanal, facilitating nucleophilic attack by phenethylamine to form a hemiaminal. Dehydration generates the imine, which is reduced by NaBH₃CN via a polar mechanism, selectively transferring hydride to the electrophilic carbon.

Advantages:

  • Avoids alkyl halides, reducing toxicity concerns.

  • Single-step process with moderate yields.

Limitations:

  • Requires strict moisture control to prevent NaBH₃CN decomposition.

  • Competing over-reduction may necessitate chromatographic purification.

Alkylation of Phenethylamine with 1-Bromoheptane

Direct alkylation employs 1-bromoheptane as the electrophile, reacting with phenethylamine in a nucleophilic substitution (SN2). Excess amine suppresses di-alkylation, though elimination byproducts remain a challenge.

Procedural Details

  • Stoichiometric Ratio: Phenethylamine (5.0 equiv), 1-bromoheptane (1.0 equiv).

  • Base and Solvent: Potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) at 80°C for 24–48 hours.

  • Isolation: Aqueous workup followed by vacuum distillation or column chromatography.

Yield: 50–60% (based on analogous SN2 reactions).

Side Reactions:

  • Hofmann Elimination: Base-induced dehydrohalogenation of 1-bromoheptane generates 1-heptene.

  • Quaternary Salt Formation: Excess alkylation yields N,N-di(heptyl)-2-phenylethanaminium bromide, necessitating careful stoichiometric control.

Optimization Strategies:

  • Phase-Transfer Catalysis: Adding tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.

  • Microwave Assistance: Reducing reaction time to 2–4 hours while maintaining yield.

Acylation-Reduction Approach

This two-step method involves acylation of phenethylamine followed by LiAlH₄-mediated reduction of the resultant amide.

Step 1: Acylation to N-(2-Phenylethyl)heptanamide

  • Conditions: Phenethylamine (1.0 equiv), heptanoyl chloride (1.1 equiv), triethylamine (Et₃N, 1.5 equiv) in DCM at 0°C→25°C for 2–4 hours.

  • Workup: Sequential washes with HCl (1M) and NaHCO₃ to remove unreacted acyl chloride and Et₃N·HCl.

Step 2: Amide Reduction

  • Reduction Protocol: LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF) under reflux (66°C) for 6–8 hours.

  • Quenching and Isolation: Careful addition of H₂O and Na₂SO₄, followed by DCM extraction and rotary evaporation.

Overall Yield: 70–80% (reported for analogous amide reductions).

Critical Considerations:

  • Anhydrous Conditions: LiAlH₄ reactivity demands rigorous exclusion of moisture.

  • Side Products: Over-reduction to tertiary amines is negligible due to the stability of secondary amides.

Gabriel Synthesis with Phthalimide Protection

Adapted for secondary amines, this method involves alkylation of phthalimide-protected heptylamine followed by deprotection and phenethylation.

Synthetic Pathway

  • Phthalimide Alkylation:

    • React potassium phthalimide (1.0 equiv) with 1-bromoheptane (1.0 equiv) in DMF at 100°C for 12 hours.

    • Isolate N-heptylphthalimide via filtration.

  • Deprotection and Phenethylation:

    • Hydrazinolysis of N-heptylphthalimide in ethanol releases heptylamine.

    • Subsequent alkylation with 2-phenylethyl bromide under basic conditions yields the target compound.

Yield: 55–65% (estimated from similar protocols).

Advantages:

  • Eliminates polyalkylation byproducts.

  • Phthalimide acts as a directing group, enhancing regioselectivity.

Drawbacks:

  • Multi-step synthesis increases time and cost.

  • Hydrazine, used in deprotection, is highly toxic.

Comparative Analysis and Industrial Viability

A systematic comparison of the four methods (Table 1) highlights trade-offs between yield, complexity, and practicality.

Table 1: Efficiency and Practicality of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageOperational Challenge
Reductive Amination65–7590–95One-pot synthesisCyanoborohydride handling
Alkylation50–6080–85Cost-effective reagentsByproduct mitigation
Acylation-Reduction70–8095–98High selectivityMoisture-sensitive steps
Gabriel Synthesis55–6585–90No over-alkylationMulti-step complexity

Industrial Preference: The acylation-reduction method is favored for its high yield and scalability, despite requiring anhydrous conditions.

Academic Utility: Reductive amination’s simplicity makes it ideal for small-scale exploratory syntheses.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(2-phenylethyl)heptan-1-amine, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The alkylation of heptan-1-amine with 2-phenylethyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) is a common approach. Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature (50–80°C), and stoichiometric ratios (amine:alkylating agent = 1:1.2). Monitoring via TLC or GC-MS ensures completion, while purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the phenyl group, methylene protons adjacent to N at δ 2.5–3.0 ppm).
  • Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=C aromatic) .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against monoamine oxidases (MAOs) or neurotransmitter receptors using fluorometric or radioligand binding assays.
  • Cytotoxicity : MTT assay in neuronal cell lines (e.g., SH-SY5Y) to assess safety thresholds.
  • Permeability : Blood-brain barrier (BBB) penetration via PAMPA-BBB model .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during the alkylation of heptan-1-amine with 2-phenylethyl chloride?

  • Methodology : Investigate variables such as:

  • Base strength : Stronger bases (e.g., NaH vs. K2_2CO3_3) may improve deprotonation but risk side reactions.
  • Solvent polarity : Polar aprotic solvents enhance nucleophilicity but may stabilize competing elimination pathways.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., tertiary amine byproducts from over-alkylation) and adjust stoichiometry or reaction time .

Q. What advanced analytical strategies are employed to detect trace impurities or degradation products in this compound?

  • Methodology :

  • HPLC-DAD/ELSD : Quantify impurities using reverse-phase chromatography with diode-array detection.
  • Stability Studies : Accelerated degradation under heat (40–60°C) or UV light to identify photolytic byproducts.
  • Nitrosamine Risk : Assess nitrosating agents (e.g., nitrites) in raw materials via LC-MS/MS; apply EMA guidelines for impurity thresholds .

Q. How can computational chemistry aid in predicting the physicochemical properties and receptor interactions of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate BBB permeability using logP and polar surface area calculations.
  • Docking Studies : Model interactions with serotonin or dopamine receptors (e.g., 5-HT1A_{1A} or D2_2) using AutoDock Vina.
  • QSAR : Corrogate structural features (e.g., alkyl chain length, phenyl substitution) with activity data to refine analogs .

Q. What strategies mitigate the risk of N-nitrosamine formation in APIs containing this compound derivatives?

  • Methodology :

  • Supplier Audits : Use questionnaires to assess nitrosating agents (e.g., nitrites) in raw materials and manufacturing processes.
  • Process Controls : Add antioxidants (e.g., ascorbic acid) or avoid amine-nitrite combinations during synthesis.
  • Analytical Monitoring : Implement LC-HRMS for trace nitrosamine detection (LOQ < 1 ppm) per ICH M7(R2) guidelines .

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